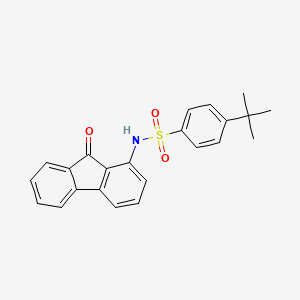

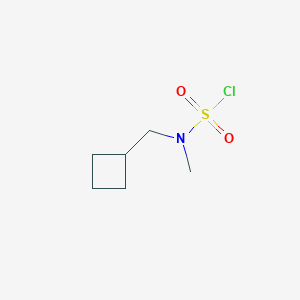

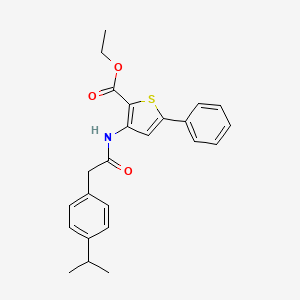

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan- and thiophene-2-carbonyl amino acid derivatives are known to activate Hypoxia-Inducible Factor (HIF) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . These compounds have the potential to protect cells during exposure to hypoxic conditions .

Chemical Reactions Analysis

These compounds have been shown to inhibit FIH-1, which is a major factor in the activation of HIF . This suggests that they may undergo chemical reactions that allow them to interact with these proteins.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Generation of Structurally Diverse Compounds : The use of similar compounds in alkylation and ring closure reactions to generate a diverse library of compounds, including dithiocarbamates and thioethers, is demonstrated (Roman, 2013).

Creation of Novel Substituted Derivatives : Synthesis of novel substituted derivatives like isoxazoline incorporated pyrrole derivatives, indicating the chemical versatility of the compound (Kumar et al., 2017).

Recyclization Reactions : Investigation into recyclization reactions of similar compounds with thiourea, leading to the formation of novel derivatives (Dmitriev et al., 2011).

Biological Applications

Antimicrobial and Antituberculosis Agents : Synthesis of fluorinated pyrrole incorporated 2-thiazolyl hydrazone motifs as potential antimicrobial and antituberculosis agents (Sowmya et al., 2017).

Antidepressant Activity : Investigation into the antidepressant activity of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, indicating potential applications in mental health treatments (Mathew et al., 2014).

Anti-Tumor Activities : Study of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents, demonstrating applications in cancer research (Gomha et al., 2016).

Material Science Applications

Electrochromic Properties : Development of asymmetric structure polymers based on derivatives of the compound for potential use in electrochromic devices (Hu et al., 2019).

Fluorescent Probes for Carbon Dioxide Monitoring : Creation of fluorescent probes with aggregation-enhanced emission features for real-time monitoring of low carbon dioxide levels, demonstrating environmental monitoring applications (Wang et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

The development of small-molecule inhibitors of FIH-1, such as the furan- and thiophene-2-carbonyl amino acid derivatives, is a promising area of research . These compounds have the potential to activate HIF without exposing cells to hypoxic conditions , which could have significant implications for the treatment of conditions associated with hypoxia.

Eigenschaften

IUPAC Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S2/c1-11-12(2)27-20(21-11)22-16(13-7-4-3-5-8-13)15(18(24)19(22)25)17(23)14-9-6-10-26-14/h3-10,16,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQXVCUVTMHPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

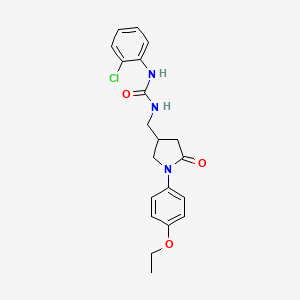

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2732367.png)

![tert-Butyl 4-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2732368.png)

![2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B2732369.png)

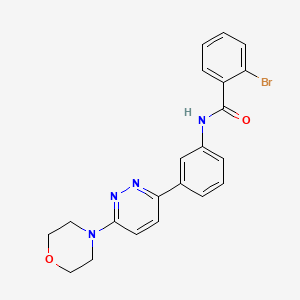

![5-((3-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732382.png)

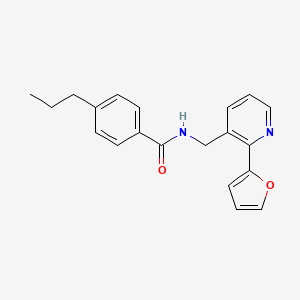

![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2732383.png)